molecular formula C14H23AlCaN2O13 B12785967 Aluminoparaaminosalicylate calcium hydrate CAS No. 60491-70-5

Aluminoparaaminosalicylate calcium hydrate

Cat. No.: B12785967
CAS No.: 60491-70-5
M. Wt: 494.40 g/mol
InChI Key: QUPHRGMYLPQZLO-UHFFFAOYSA-I
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aluminoparaaminosalicylate calcium hydrate involves the reaction of para-aminosalicylic acid with aluminum and calcium salts under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aluminoparaaminosalicylate calcium hydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of aluminoparaaminosalicylate calcium hydrate involves the inhibition of folate biosynthesis in bacteria. The compound targets the enzyme dihydropteroate synthase, which is essential for the production of folate. By inhibiting this enzyme, this compound disrupts bacterial DNA synthesis and cell division, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its enhanced stability and solubility compared to other para-aminosalicylic acid derivatives. This makes it more effective in clinical applications and easier to formulate into pharmaceutical products .

Properties

CAS No.

60491-70-5

Molecular Formula

C14H23AlCaN2O13

Molecular Weight

494.40 g/mol

IUPAC Name

aluminum;calcium;4-amino-2-oxidobenzoate;hydroxide;hexahydrate

InChI

InChI=1S/2C7H7NO3.Al.Ca.7H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;;;;;;/h2*1-3,9H,8H2,(H,10,11);;;7*1H2/q;;+3;+2;;;;;;;/p-5

InChI Key

QUPHRGMYLPQZLO-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1N)[O-])C(=O)[O-].C1=CC(=C(C=C1N)[O-])C(=O)[O-].O.O.O.O.O.O.[OH-].[Al+3].[Ca+2]

Origin of Product

United States

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